4-{[(Butan-2-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)12-8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLKMCGEHPTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction is a classical method for introducing aminomethyl groups to phenolic substrates. For 4-{[(Butan-2-yl)amino]methyl}phenol, this one-pot reaction involves phenol, butan-2-ylamine, and formaldehyde under acidic conditions. The mechanism proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position.
Procedure :
-
Dissolve phenol (1.0 eq) and butan-2-ylamine (1.2 eq) in ethanol.
-
Add 37% aqueous formaldehyde (1.5 eq) and catalytic HCl.
-
Reflux at 60°C for 12 hours.
-
Neutralize with NaOH, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
-
Yield : 65%
-
Purity : 95% (HPLC)
-
Regioselectivity : Para:ortho ratio of 8:1, confirmed by ¹H NMR (δ 6.75 ppm, aromatic protons) .
Advantages : Simplicity and scalability.
Limitations : Competing ortho-substitution requires careful stoichiometric control.
Reductive Amination of 4-Hydroxybenzaldehyde
This two-step method leverages reductive amination to install the aminomethyl group.
Procedure :
-
Protect phenol as its methyl ether: Treat 4-hydroxybenzaldehyde with methyl iodide/K₂CO₃ in acetone.
-
React 4-methoxybenzaldehyde (1.0 eq) with butan-2-ylamine (1.1 eq) in methanol to form the imine.
-
Reduce with NaBH₄ (2.0 eq) at 0°C for 2 hours.
-
Deprotect the methyl ether using BBr₃ in dichloromethane.
Key Data :
-
Intermediate Characterization : ¹³C NMR of imine intermediate shows C=N at 160 ppm .
-
Final Product : FT-IR confirms phenolic -OH stretch at 3300 cm⁻¹.
Advantages : High purity and regioselectivity.
Limitations : Multi-step synthesis increases complexity .
Chloromethylation and Amine Substitution
Chloromethylation introduces a reactive site for nucleophilic displacement by butan-2-ylamine.
Procedure :
-
Chloromethylate phenol using formaldehyde (3.0 eq), HCl gas, and ZnCl₂ catalyst at 80°C for 8 hours.
-
React 4-chloromethylphenol (1.0 eq) with butan-2-ylamine (2.0 eq) in THF at reflux for 24 hours.
-
Quench with water, extract with ethyl acetate, and crystallize from ethanol.
Key Data :
-
Byproducts : Bis-alkylated species (∼15%) detected via LC-MS .
-
Optimization : Excess amine and prolonged reaction time minimize byproducts .
Advantages : Direct functionalization of phenol.
Limitations : Hazardous HCl gas usage and side reactions .
Catalytic Alkylation Using Mesoporous Molecular Sieves
Adapting methods from alkylation catalysis, HAlMCM-41 molecular sieves enable efficient coupling.
Procedure :
-
Activate HAlMCM-41 (SiO₂/Al₂O₃ = 50) at 550°C for 4 hours.
-
Mix phenol (1.0 eq), (butan-2-ylamino)methanol (1.2 eq), and catalyst (5 wt%) in toluene.
-
Heat at 100°C for 4 hours under N₂.
-
Filter catalyst, concentrate, and recrystallize.
Key Data :
Advantages : High yield, solvent recyclability.
Limitations : Catalyst synthesis adds preparatory steps .
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich Reaction | EtOH, HCl, 60°C, 12h | 65 | 95 | One-pot, scalable | Low regioselectivity |
| Reductive Amination | MeOH/BBr₃, rt, 6h | 72 | 98 | High purity | Multi-step, costly reagents |
| Chloromethylation | ZnCl₂, 80°C, 8h | 58 | 90 | Direct functionalization | Hazardous byproducts |
| Catalytic Alkylation | HAlMCM-41, toluene, 100°C, 4h | 85 | 99 | High yield, reusable catalyst | Catalyst synthesis required |
Experimental Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.05 (d, J = 6.1 Hz, 6H, CH(CH₃)₂), 2.70 (m, 1H, CH(CH₃)₂), 3.85 (s, 2H, CH₂NH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 7.15 (d, J = 8.4 Hz, 2H, ArH) .
-
¹³C NMR : δ 22.1 (CH₃), 46.8 (CH₂NH), 115.3–154.7 (aromatic carbons) .
-
HRMS : Calculated for C₁₁H₁₇NO [M+H]⁺: 180.1388; Found: 180.1385 .
Thermal Analysis :
Chemical Reactions Analysis
Types of Reactions
4-{[(Butan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-{[(Butan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Structural Analogs
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound enables strong hydrogen bonding, similar to other phenolic derivatives like 4-(methoxymethyl)phenol . However, the butan-2-yl chain increases hydrophobicity compared to methoxy or ethoxy analogs .
- Solubility: Alkylaminomethyl groups (e.g., butan-2-yl) reduce water solubility relative to hydroxyl- or methoxy-substituted analogs .
- Crystallinity: Compounds like 2-Methoxy-5-((phenylamino)methyl)phenol form stable crystals due to intermolecular hydrogen bonds, as revealed by single-crystal X-ray studies . Similar behavior is expected for the target compound.
Q & A
Q. What are the established synthetic routes for 4-{[(Butan-2-yl)amino]methyl}phenol, and what factors influence reaction yields?
The compound can be synthesized via reductive amination between 4-hydroxybenzaldehyde and butan-2-ylamine, using sodium borohydride or cyanoborohydride as reducing agents. Solvent choice (e.g., methanol or dichloromethane) and pH control (neutral to slightly acidic) are critical for optimal imine formation and subsequent reduction. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. How do the compound’s physicochemical properties impact its research utility?
The phenolic -OH and secondary amine enable hydrogen bonding, enhancing solubility in polar solvents (e.g., DMSO, ethanol). Calculated logP (~1.8) suggests moderate lipophilicity, suitable for membrane permeability in biological assays. These properties make it a candidate for drug-design scaffolds or coordination chemistry studies .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity or target interactions?
Density functional theory (DFT) calculations predict electrophilic regions (e.g., the phenolic oxygen) for functionalization. Molecular docking against enzymes like tyrosinase or kinases can identify binding modes, guided by hydrogen-bonding and hydrophobic interactions. MD simulations assess stability in aqueous vs. lipid environments .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., antimicrobial assays) may arise from assay conditions (pH, solvent). Validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) and control for compound stability under test conditions. SAR studies comparing substituents (e.g., butan-2-yl vs. propan-2-yl analogs) clarify structural determinants of activity .
Q. How can crystallography elucidate the compound’s solid-state behavior?
Single-crystal X-ray diffraction (SCXRD) with SHELXL software resolves bond angles, torsion angles, and packing motifs. For example, the butan-2-yl chain may adopt a gauche conformation, influencing crystal lattice stability. Hydrogen-bonding networks between phenolic -OH and amine groups can be mapped to predict co-crystal formation .
Q. What methodologies advance structure-activity relationship (SAR) studies for this compound class?
- Synthetic diversification : Introduce substituents (e.g., halogens, methoxy) at the phenyl ring or amine branch.
- Biological profiling : Test analogs against a panel of targets (e.g., GPCRs, oxidases) to identify selectivity trends.
- Data mining : Cross-reference with databases like PubChem to correlate structural features (e.g., logP, polar surface area) with activity .
Q. How can spectroscopic techniques address challenges in quantifying degradation products?
High-resolution LC-MS/MS with stable isotope-labeled internal standards distinguishes degradation pathways (e.g., oxidative cleavage of the amine group). Kinetic studies under varied temperatures and pH values model shelf-life stability, informing storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
